molecular formula C24H18O4 B2486849 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate CAS No. 397281-64-0

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B2486849
CAS No.: 397281-64-0
M. Wt: 370.404
InChI Key: VSIIBONSRFQCDM-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is an organic compound that features a phenoxyphenyl group and a naphthalen-2-yloxy group linked by an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-phenoxyphenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy and naphthalen-2-yloxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester linkage can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Phenoxyphenyl and naphthalen-2-yloxy carboxylic acids.

    Reduction: 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)ethanol.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and ester linkage. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-(naphthalen-2-yloxy)acetate
  • 2-(Naphthalen-2-yloxy)-N0-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(4-phenoxyphenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c25-24(17-26-23-11-10-18-6-4-5-7-19(18)16-23)28-22-14-12-21(13-15-22)27-20-8-2-1-3-9-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIBONSRFQCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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